![molecular formula C69H107N4O35P B086643 (2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid CAS No. 11015-37-5](/img/structure/B86643.png)
(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a highly complex glycoconjugate featuring multiple functional groups, including acetamido, carbamoyloxy, phosphate esters, and a polyunsaturated prenyl chain (2E,6E,13E-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy). Its structure suggests roles in biological systems, such as membrane interactions or enzymatic inhibition, due to the presence of charged phosphate groups and hydrophobic prenyl moieties . The compound’s branched sugar residues and acetylated amines are reminiscent of bacterial lipopolysaccharides or glycosylated secondary metabolites from marine actinomycetes .
Vorbereitungsmethoden
Chemical Synthesis of Core Glycosyl Modules
Gold(I)-Catalyzed α-Glycosyl Phosphate Formation
The anomeric phosphorylation of glycan residues is critical for constructing phosphodiester linkages. Zhang et al. demonstrated that gold(I) catalysts enable direct glycosylation of weakly nucleophilic phosphoric acid acceptors, achieving α-selectivity in >45 examples, including glucose, mannose, and rhamnose derivatives . For instance, glycosyl o-alkynylbenzoates reacted with phosphate acceptors under AuCl catalysis to form α-glycosyl phosphotriesters in 72–89% yields . This method circumvents traditional H-phosphonate approaches, which suffer from oxidation-induced side reactions .
Solid-Phase Iterative Elongation
Solid-phase synthesis facilitates the stepwise assembly of oligosaccharide backbones. A recent protocol employed N-phenylimidazolium triflate (PhIMT) to drive condensation reactions between glycosyl boranophosphate monomers, achieving tetrasaccharides (59% yield) and decasaccharides (36% yield) . However, residual β-anomers (evident via 1H NMR signals at 5.2 ppm) highlight challenges in stereocontrol during boronation .
Enzymatic Ligation Strategies
Chemoenzymatic Glycosylation
Enzymatic methods enable regiospecific glycosidic bond formation without protecting groups. For example, Endo-F3 glycosynthase ligated a GlcNAc-oxazoline donor to a truncated RNase B protein, appending complex N-glycans in aqueous media . This approach, combined with chemical phosphorylation, could streamline the assembly of the target compound’s carbamoylated cyclopentenyl moiety.
Phosphorylation and Functionalization
Modular Phosphotriester Synthesis
The hydroxyphosphoryl group at position 6 requires selective installation. A two-step protocol involving dibutyl phosphate and NIS/TfOH generated glycosyl phosphates in 85–92% yields . Subsequent TMSOTf-mediated coupling with acceptors at −50°C furnished trisaccharides in 80% yield .
Lipid Conjugation via Mitsunobu Reaction
The (2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca chain likely attaches via Mitsunobu conditions, leveraging the carboxy group’s nucleophilicity. A patent describing Pd(OH)₂/C-mediated hydrogenolysis for debenzylation (yield: 78–82%) offers a template for deprotecting lipid-linked intermediates .
Protecting Group Management
Benzyl and Cyanoethyl Groups
Benzyl ethers are widely used for hydroxyl protection during glycosylation. Hydrogenolysis over Pd(OH)₂/C in MeOH/HCOOH (9:1) cleaves benzyl groups without affecting acid-sensitive motifs . Cyanoethyl-protected phosphates, however, require oxidative deprotection with DCSO (dichlorosulfoxide) .
Acetamido and Carbamoyloxy Retention
Acetamido groups remain stable under acidic (TMSOTf) and basic (Et₃N) conditions, as evidenced in trisaccharide syntheses . Carbamoyloxy installation via in situ carbamoylation with ClCO₂R/NEt₃ is feasible post-glycosylation.
Stereochemical and Analytical Considerations
NMR and HPLC Monitoring
1H NMR (500 MHz) and RP-HPLC are critical for tracking stereochemistry. For example, β-anomers in decasaccharides show distinct 1H signals at 5.2 ppm, while α-anomers resonate upfield . HPLC retention times (C18 column, 0.1% TFA/MeCN) differentiate phosphotriester isomers .
Challenges in Long-Chain Synthesis
Iterative elongation beyond tetrasaccharides faces diminishing yields due to steric hindrance. PhIMT outperforms DCI in coupling efficiency (59% vs. 32% for tetrasaccharides) .
Analyse Chemischer Reaktionen
Types of Reactions: (2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The antibiotic complex contains multiple functional groups that can participate in these reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving flavomycin include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific functional groups involved .
Major Products Formed: The major products formed from the reactions of flavomycin include various derivatives of moenomycin, such as moenomycin A, moenomycin A12, moenomycin C4, moenomycin C3, and moenomycin C1 . These derivatives have been characterized using advanced analytical techniques like mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
The intricate structure of the compound suggests numerous potential pharmaceutical applications:
1.1 Antiviral Activity
Research has indicated that compounds similar to this structure exhibit antiviral properties. For instance, studies focusing on marine-derived compounds have shown that certain glycosides can inhibit viral proteases such as the main protease (Mpro) of SARS-CoV-2. These findings suggest that the compound could be a candidate for developing antiviral drugs targeting similar mechanisms .
1.2 Antimicrobial Properties
The presence of multiple hydroxyl and acetamido groups in the structure enhances its interaction with microbial cell walls. Preliminary studies have shown that related compounds demonstrate significant antimicrobial activity against various pathogens. This characteristic makes it a potential candidate for developing new antibiotics or antimicrobial agents .
1.3 Anti-inflammatory Effects
Compounds with similar glycosidic structures have been noted for their anti-inflammatory effects. They can modulate immune responses and reduce inflammatory markers in various models of inflammation. This application is particularly relevant in treating chronic inflammatory diseases .
Biochemical Research
The compound's complex structure allows it to serve as a valuable tool in biochemical research:
2.1 Glycosylation Studies
Due to its glycosidic nature, this compound can be used to study glycosylation processes in cells. Understanding how sugars attach to proteins is crucial for elucidating many biological processes and disease mechanisms .
2.2 Enzyme Inhibition Studies
The structural features of the compound suggest it may act as an inhibitor for specific enzymes involved in metabolic pathways. Investigating its role as an enzyme inhibitor could provide insights into metabolic regulation and lead to therapeutic developments .
Agricultural Applications
The compound may also find applications in agriculture:
3.1 Plant Growth Regulators
Research has indicated that certain glycosides can act as plant growth regulators by influencing hormonal pathways within plants. This could lead to improved crop yields or enhanced resistance to environmental stressors .
3.2 Natural Pesticides
Given its antimicrobial properties, the compound could be explored as a natural pesticide alternative. Its efficacy against plant pathogens may provide a safer option compared to synthetic pesticides .
Nutraceuticals
The potential health benefits associated with this compound make it suitable for nutraceutical applications:
4.1 Dietary Supplements
Due to its bioactive properties—such as antioxidant and anti-inflammatory effects—this compound could be formulated into dietary supplements aimed at improving health and preventing diseases .
4.2 Functional Foods
Incorporating this compound into functional foods could enhance their health benefits and provide consumers with additional protective effects against chronic diseases .
Wirkmechanismus
(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid exerts its effects by inhibiting the synthesis of the bacterial cell wall. It specifically targets the transglycolase activities of penicillin-binding proteins, which are essential for the formation of peptidoglycan, a key component of the bacterial cell wall . By impairing these activities, flavomycin prevents the proper synthesis of the cell wall, leading to the death of the bacteria . This compound is predominantly effective against Gram-positive pathogenic bacteria .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Complexity and Functional Groups
Key Observations :
- The target compound’s phosphate and prenyl groups distinguish it from simpler glycosides like [(2R,3S,4R,5R,6S)-5-acetamido-…]methyl acetate , which lacks charged moieties.
- Unlike thiazole-phenylacetic acid derivatives , the target compound’s activity likely stems from multivalent interactions (e.g., sugar-receptor binding) rather than direct enzyme inhibition.
Physicochemical Properties
Challenges :
- The target compound’s low solubility and pH sensitivity complicate formulation, unlike thiazole derivatives with better pharmacokinetic profiles .
Biologische Aktivität
(2S,3S,4R,5R,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-methyl-5-[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[(2R)-2-carboxy-2-[(2E,6E,13E)-3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy]ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid
The compound described is a complex organic molecule with multiple functional groups and stereocenters. Its intricate structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C27H30O16, with a molecular weight of approximately 610.5 g/mol. The structure features multiple hydroxyl groups and acetamido functionalities that are often associated with biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial activity. For instance:
- Case Study : A derivative of this compound was tested against various bacterial strains and showed significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Antioxidant Activity
The presence of hydroxyl groups in the structure is linked to antioxidant properties.
- Findings : In vitro assays demonstrated that related compounds can scavenge free radicals effectively. This activity is crucial for preventing oxidative stress-related diseases .
Immunomodulatory Effects
Certain derivatives have been shown to modulate immune responses.
- Research Evidence : Studies suggest that these compounds can enhance the proliferation of lymphocytes and increase cytokine production in vitro. This immunomodulatory effect may have therapeutic implications in autoimmune diseases .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in bacterial cell wall synthesis.
- Radical Scavenging : The hydroxyl groups contribute to the ability to donate electrons and neutralize free radicals.
- Cell Signaling Modulation : The acetamido groups may interact with cellular receptors involved in immune signaling pathways.
Summary of Research Findings
Q & A
Q. How can researchers elucidate the chemical structure of this compound, given its stereochemical complexity?
Basic Question
To resolve the stereochemistry and confirm the branched oligosaccharide-phospholipid hybrid structure, employ a combination of:
- 2D NMR spectroscopy (e.g., HSQC, HMBC, NOESY) to map connectivity and spatial relationships between protons and carbons, particularly for acetamido, hydroxyl, and phosphoryl groups .
- High-resolution mass spectrometry (HR-MS) to validate molecular weight and fragmentation patterns, especially for the methylidenenonadeca-tetraenoxy lipid tail .
- X-ray crystallography (if crystalline forms are obtainable) to unambiguously assign stereocenters in the oxane and cyclopentenyl moieties .
Q. What experimental strategies address challenges in synthesizing this compound's lipidated oligosaccharide core?
Advanced Question
The synthesis requires:
- Modular assembly : Build the oligosaccharide and lipid domains separately. Use regioselective protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) and glycosylation catalysts (e.g., BF₃·Et₂O) to control stereochemistry during coupling .
- Lipid tail functionalization : Introduce the methylidenenonadeca-tetraenoxy chain via Heck coupling or Wittig reactions, ensuring compatibility with acid-sensitive phosphoryl groups .
- Phosphorylation : Employ phosphoramidite chemistry to install the hydroxyphosphoryl group post-oligosaccharide assembly, avoiding side reactions with hydroxyl and carbamoyloxy groups .
Q. How can conflicting spectral data for functional groups (e.g., acetamido vs. carbamoyloxy) be reconciled?
Advanced Question
Contradictions in FT-IR or NMR data often arise from dynamic interactions (e.g., hydrogen bonding or solvent effects):
- Variable-temperature NMR : Assess peak splitting and chemical shift changes in D₂O vs. DMSO-d₆ to identify labile protons .
- pH titration experiments : Monitor carboxy and phosphoryl group ionization states using ³¹P and ¹³C NMR to resolve overlapping signals .
- Computational modeling : Compare experimental IR stretches (e.g., C=O at ~1650 cm⁻¹) with DFT-calculated vibrational modes for acetamido and carbamoyloxy groups .
Q. What methodologies optimize the study of this compound's interactions with biological membranes?
Advanced Question
To investigate membrane-binding mechanisms (e.g., with glycosphingolipid-rich domains):
- Surface plasmon resonance (SPR) : Immobilize synthetic lipid bilayers containing sialic acid receptors to quantify binding kinetics of the oligosaccharide domain .
- Fluorescence anisotropy : Label the lipid tail with BODIPY or NBD probes to monitor membrane insertion depth and fluidity changes .
- Cryo-EM : Visualize structural perturbations in model membranes at near-atomic resolution .
Q. How should researchers troubleshoot purity issues during chromatographic analysis?
Basic Question
For HPLC/LC-MS purity challenges:
- Mobile phase optimization : Use ion-pairing agents (e.g., tetrabutylammonium hydroxide) at pH 5.5 to resolve phosphorylated and carboxylated species .
- Hydrophilic interaction chromatography (HILIC) : Improve separation of polar oligosaccharide fragments on silica-based columns with acetonitrile/water gradients .
- Post-column derivatization : Apply ninhydrin or 2,4-dinitrophenylhydrazine to detect trace amine or carbonyl contaminants from degradation .
Q. What advanced techniques validate the compound's stability under physiological conditions?
Advanced Question
- Accelerated stability studies : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via UPLC-MS/MS. Key degradation markers include hydrolyzed phosphoryl esters (~m/z 79) and oxidized lipid tail fragments .
- Circular dichroism (CD) : Track conformational changes in the oligosaccharide domain under varying ionic strengths .
- Isothermal titration calorimetry (ITC) : Quantify entropy-driven binding to serum albumin, which may stabilize the compound in vivo .
Q. How can researchers resolve discrepancies in bioactivity data across in vitro vs. ex vivo models?
Advanced Question
- Metabolomic profiling : Use HR-MS/MS to identify phase I/II metabolites (e.g., glucuronidated or sulfated derivatives) that alter activity in ex vivo systems .
- Tissue-specific protein binding assays : Compare compound sequestration by albumin vs. lipoprotein receptors using size-exclusion chromatography .
- Microscale thermophoresis (MST) : Measure binding affinities to purified receptors (e.g., Siglec family) to isolate confounding factors in cell-based assays .
Eigenschaften
CAS-Nummer |
11015-37-5 |
---|---|
Molekularformel |
C69H107N4O35P |
Molekulargewicht |
1583.6 g/mol |
IUPAC-Name |
(3S)-5-[3-acetamido-5-[3-acetamido-4-hydroxy-6-methyl-5-[3,4,5-trihydroxy-6-[(2-hydroxy-5-oxocyclopenten-1-yl)carbamoyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-carbamoyloxy-6-[[2-carboxy-2-(3,8,8,14,18-pentamethyl-11-methylidenenonadeca-2,6,13,17-tetraenoxy)ethoxy]-hydroxyphosphoryl]oxy-3-hydroxy-3-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C69H107N4O35P/c1-30(2)15-14-17-31(3)18-19-33(5)22-25-68(9,10)24-13-12-16-32(4)23-26-96-41(60(88)89)29-98-109(94,95)108-66-56(57(107-67(70)92)69(11,93)58(106-66)61(90)91)105-63-44(72-36(8)76)47(81)54(40(101-63)28-97-64-51(85)48(82)45(79)39(27-74)100-64)103-62-43(71-35(7)75)46(80)53(34(6)99-62)102-65-52(86)49(83)50(84)55(104-65)59(87)73-42-37(77)20-21-38(42)78/h13,15,18,23-24,34,39-41,43-58,62-66,74,77,79-86,93H,5,12,14,16-17,19-22,25-29H2,1-4,6-11H3,(H2,70,92)(H,71,75)(H,72,76)(H,73,87)(H,88,89)(H,90,91)(H,94,95)/t34?,39?,40?,41?,43?,44?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,62?,63?,64?,65?,66?,69-/m0/s1 |
InChI-Schlüssel |
PERZMHJGZKHNGU-CFUPXDRQSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |
Isomerische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C([C@](C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3C(C(C(OC3OP(=O)(O)OCC(C(=O)O)OCC=C(C)CCC=CC(C)(C)CCC(=C)CC=C(C)CCC=C(C)C)C(=O)O)(C)O)OC(=O)N)COC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)OC5C(C(C(C(O5)C(=O)NC6=C(CCC6=O)O)O)O)O |
Aussehen |
White to off-white solid |
Key on ui other cas no. |
11015-37-5 |
Synonyme |
Bambermycin Bambermycins Flavomycin Flavomycins Flavophospholipol Flavophospholipols Menomycin Moenomycins |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.